molecular formula C9H8NO4P B12668223 Phosphonic acid, (3-phenyl-5-isoxazolyl)- CAS No. 125674-62-6

Phosphonic acid, (3-phenyl-5-isoxazolyl)-

Katalognummer: B12668223
CAS-Nummer: 125674-62-6
Molekulargewicht: 225.14 g/mol
InChI-Schlüssel: BGAJWGPVHJKOLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Phenyl-5-isoxazolyl)phosphonic acid is a compound that features a phosphonic acid group attached to a 3-phenyl-5-isoxazole moietyThe isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is known for its presence in many biologically active molecules .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Phenyl-5-isoxazolyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.

    Substitution: The aromatic ring and the isoxazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety .

Wissenschaftliche Forschungsanwendungen

(3-Phenyl-5-isoxazolyl)phosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Phenyl-5-isoxazolyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The isoxazole ring can interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Phosphonic Acid: A compound containing a phosphorus atom bonded to three oxygen atoms and one carbon atom.

Uniqueness: (3-Phenyl-5-isoxazolyl)phosphonic acid is unique due to the combination of the isoxazole ring and the phosphonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

125674-62-6

Molekularformel

C9H8NO4P

Molekulargewicht

225.14 g/mol

IUPAC-Name

(3-phenyl-1,2-oxazol-5-yl)phosphonic acid

InChI

InChI=1S/C9H8NO4P/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)

InChI-Schlüssel

BGAJWGPVHJKOLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NOC(=C2)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.